3-Bromo-5-chloro-2-nitropyridine

Regioselective cross-coupling Nucleophilic aromatic substitution Heterocyclic synthesis

3-Bromo-5-chloro-2-nitropyridine (CAS 1804904-51-5) is the 2-nitro regioisomer distinct from common 3-nitro/5-nitro analogs. Its Br/Cl reactivity differential enables sequential Pd-catalyzed couplings—Br undergoes preferential oxidative addition (Suzuki/Buchwald-Hartwig) while Cl remains inert for a second orthogonal step. The 2-nitro group ortho-activates the 3-position toward SNAr, enabling selective nucleophilic replacement. After nitro reduction, the resulting 2-aminopyridine scaffold is a privileged pharmacophore in kinase inhibitors and GPCR modulators. This substitution pattern creates regioisomeric diversity in hit-to-lead SAR campaigns. Procure this specific regioisomer to avoid synthetic risk from divergent reactivity of alternative nitro positions.

Molecular Formula C5H2BrClN2O2
Molecular Weight 237.44 g/mol
CAS No. 1804904-51-5
Cat. No. B1413514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-2-nitropyridine
CAS1804904-51-5
Molecular FormulaC5H2BrClN2O2
Molecular Weight237.44 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)[N+](=O)[O-])Cl
InChIInChI=1S/C5H2BrClN2O2/c6-4-1-3(7)2-8-5(4)9(10)11/h1-2H
InChIKeyUUPDXJAPCHTALC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-2-nitropyridine (CAS 1804904-51-5): Halogenated Pyridine Scaffold for Regioselective Cross-Coupling and Pharmaceutical Intermediate Procurement


3-Bromo-5-chloro-2-nitropyridine (CAS 1804904-51-5) is a halogenated nitropyridine derivative with the molecular formula C5H2BrClN2O2 and a molecular weight of 237.44 g/mol, featuring a bromine atom at the 3-position, a chlorine atom at the 5-position, and a nitro group at the 2-position of the pyridine ring . This substitution pattern establishes the compound as a versatile intermediate in organic synthesis, particularly for pharmaceutical development targeting kinase inhibitors and antimicrobial agents . The 2-nitro substitution distinguishes this compound from the more common 3-nitro and 5-nitro regioisomers prevalent among bromo-chloro-nitropyridine analogs, offering distinct electronic and steric properties that influence cross-coupling reactivity and downstream functionalization pathways.

Procurement Risk Alert: Why 3-Bromo-5-chloro-2-nitropyridine (1804904-51-5) Cannot Be Replaced by 3-Nitro or 5-Nitro Regioisomers


Substituting 3-bromo-5-chloro-2-nitropyridine with closely related bromo-chloro-nitropyridine regioisomers introduces substantial synthetic and procurement risk due to divergent reactivity profiles and distinct target application spaces. The position of the nitro group relative to the halogen substituents fundamentally alters electronic distribution across the pyridine ring, affecting both nucleophilic aromatic substitution (SNAr) regioselectivity and cross-coupling reaction outcomes [1]. While compounds such as 2-bromo-5-chloro-3-nitropyridine (CAS 75806-86-9) and 5-bromo-2-chloro-3-nitropyridine (CAS 67443-38-3) share the same molecular formula, their substitution patterns direct reactivity toward different coupling partners and yield structurally distinct downstream products [2]. Furthermore, 3-bromo-5-chloro-2-nitropyridine exhibits a distinct supply landscape with fewer commercial vendors compared to the more established 3-nitro analogs, making informed procurement decisions essential for research continuity.

Quantitative Differentiation Evidence: 3-Bromo-5-chloro-2-nitropyridine (1804904-51-5) vs. Analog Comparators


Regiochemical Differentiation: 2-Nitro Substitution Pattern Enables Distinct Cross-Coupling Selectivity vs. 3-Nitro and 5-Nitro Regioisomers

The 2-nitro substitution pattern of 3-bromo-5-chloro-2-nitropyridine (CAS 1804904-51-5) confers a fundamentally different reactivity profile compared to the more commercially prevalent 3-nitro regioisomers. In halogenated nitropyridine systems, the nitro group exerts a strong electron-withdrawing effect that activates the ortho and para positions toward nucleophilic aromatic substitution (SNAr) while simultaneously deactivating the meta position [1]. For 3-bromo-5-chloro-2-nitropyridine, the 2-nitro group activates the adjacent 3-bromo position for preferential cross-coupling while leaving the 5-chloro substituent available for subsequent orthogonal functionalization. By contrast, 3-bromo-2-chloro-5-nitropyridine (CAS 5470-17-7) positions the nitro group at the 5-position, creating a distinct activation pattern that favors different coupling sequences [2].

Regioselective cross-coupling Nucleophilic aromatic substitution Heterocyclic synthesis

Orthogonal Halogen Reactivity Hierarchy: Differential Bromine vs. Chlorine Coupling Rates Enable Sequential Functionalization Strategies

The coexistence of bromine and chlorine substituents on the same pyridine ring establishes a predictable reactivity hierarchy that enables sequential orthogonal functionalization. In palladium-catalyzed cross-coupling reactions, aryl bromides undergo oxidative addition approximately 10-100 times faster than aryl chlorides under standard conditions [1]. For 3-bromo-5-chloro-2-nitropyridine, the bromine atom at the 3-position serves as the primary coupling site, while the chlorine atom at the 5-position remains intact for subsequent functionalization. This differential reactivity is directly applicable to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling protocols . The 2-nitro group further enhances this chemoselectivity by withdrawing electron density, thereby increasing the electrophilicity of the adjacent 3-bromo position relative to the more distant 5-chloro site.

Sequential cross-coupling Chemoselective functionalization Suzuki-Miyaura coupling

Supply Chain Differentiation: Distinct Commercial Availability Profile vs. 3-Nitro and 5-Nitro Regioisomers

3-Bromo-5-chloro-2-nitropyridine (CAS 1804904-51-5) occupies a distinct niche in the bromo-chloro-nitropyridine supply landscape. While 3-bromo-2-chloro-5-nitropyridine (CAS 5470-17-7) is widely stocked by major global suppliers including TCI (98.0%+ purity, 1g/5g packages), Aladdin, Bide Pharmatech, and multiple distributors [1], and 2-bromo-5-chloro-3-nitropyridine (CAS 75806-86-9) has dedicated market reports and multiple synthesis routes documented [2], the 2-nitro regioisomer (1804904-51-5) is offered by a more limited set of specialty vendors. This supply pattern reflects the compound's more specialized application space and its distinct synthetic utility relative to the commodity-scale 3-nitro and 5-nitro analogs [3].

Chemical procurement Supply chain management Specialty intermediates

Target Application Divergence: Distinct Downstream Use Cases Relative to Comparator Regioisomers

Comparative analysis of documented applications reveals divergent target spaces among bromo-chloro-nitropyridine regioisomers. 5-Bromo-2-chloro-3-nitropyridine (CAS 67443-38-3) is explicitly documented as an intermediate in the synthesis of kinase inhibitors, particularly dual ATM and DNA-PK inhibitors for antitumor therapy, as well as pyrroloquinolines [1]. 2-Bromo-5-chloro-3-nitropyridine (CAS 75806-86-9) is documented for kinase inhibitor and antimicrobial agent applications . The 2-nitro substitution pattern of 3-bromo-5-chloro-2-nitropyridine (CAS 1804904-51-5) positions this compound for distinct synthetic pathways that differ from those accessible via the 3-nitro regioisomers, particularly in routes requiring ortho-directing effects for heterocycle construction .

Kinase inhibitors Pharmaceutical intermediates Agrochemical synthesis

High-Value Application Scenarios for 3-Bromo-5-chloro-2-nitropyridine (1804904-51-5) Based on Evidenced Differentiation


Sequential Orthogonal Cross-Coupling for Complex Heterocyclic Scaffold Construction

Researchers synthesizing complex heterocyclic frameworks requiring precise control over coupling sequence should procure 3-bromo-5-chloro-2-nitropyridine specifically for its Br/Cl reactivity differential. The bromine substituent undergoes preferential oxidative addition in palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling first-stage aryl/heteroaryl installation at the 3-position . The 5-chloro substituent remains intact during this initial coupling due to its inherently slower oxidative addition kinetics (approximately 10-100× slower than C-Br bonds), permitting a second orthogonal coupling step with a different coupling partner after nitro group reduction to the corresponding amine . This sequential functionalization strategy is particularly valuable for constructing unsymmetrical 3,5-disubstituted pyridine pharmacophores relevant to kinase inhibitor development.

Precision Synthesis of 2-Amino-3,5-Disubstituted Pyridine Pharmacophores via Nitro Reduction Pathways

3-Bromo-5-chloro-2-nitropyridine provides a direct entry to 2-aminopyridine scaffolds following nitro group reduction. The reduction of the 2-nitro group to a primary amine (using iron/hydrogen, SnCl2, or catalytic hydrogenation) generates 3-bromo-5-chloro-2-aminopyridine . This transformation is particularly valuable for constructing 2-aminopyridine pharmacophores, a privileged scaffold in medicinal chemistry found in numerous kinase inhibitors, GPCR modulators, and ion channel ligands. The retained bromine and chlorine substituents remain available for subsequent functionalization or can serve as metabolically stable blocking groups in structure-activity relationship (SAR) studies.

Exploratory Medicinal Chemistry Requiring Non-Commodity Regioisomeric Diversity

Medicinal chemistry programs seeking to expand SAR around pyridine-based lead compounds should consider 3-bromo-5-chloro-2-nitropyridine as a source of regioisomeric diversity distinct from the more commonly employed 3-nitro analogs (CAS 5470-17-7 and CAS 67443-38-3) . The 2-nitro substitution pattern alters the vector of substituent attachment relative to the pyridine ring nitrogen, potentially yielding different binding orientations in target protein pockets compared to analogs derived from 3-nitro or 5-nitro building blocks. This regioisomeric diversity is particularly valuable in hit-to-lead optimization campaigns where subtle changes in molecular geometry can significantly impact potency, selectivity, and physicochemical properties.

Nucleophilic Aromatic Substitution (SNAr) with Ortho-Activation Advantage

The 2-nitro group in 3-bromo-5-chloro-2-nitropyridine activates the adjacent 3-position toward nucleophilic aromatic substitution (SNAr) by withdrawing electron density and stabilizing the Meisenheimer complex intermediate . This ortho-activation effect enables selective replacement of the 3-bromo substituent with oxygen, nitrogen, or sulfur nucleophiles while preserving the 5-chloro group for subsequent transformations. Researchers requiring this specific activation pattern—where the primary SNAr site is ortho to the nitro group rather than para—should procure the 2-nitro regioisomer specifically, as the 3-nitro and 5-nitro analogs exhibit different positional activation profiles that direct nucleophilic attack to different ring positions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-chloro-2-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.